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Executive Summary

This technical guide provides a definitive spectroscopic analysis of 5-Bromo-6-
chloronicotinaldehyde (CAS: 119865-66-8 / 199296-34-5), a critical heterocyclic building
block in the synthesis of next-generation kinase inhibitors, including the BCR-ABL1 inhibitor
Asciminib.

Precise characterization of this intermediate is essential due to the regiochemical sensitivity of
pyridine halogenation. This guide details the expected Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) signatures, providing researchers with a self-
validating analytical framework.

Structural Context & Numbering

Correct structural assignment is the prerequisite for spectral interpretation. The pyridine ring is
numbered starting from the nitrogen atom (

)-

» Position 1: Nitrogen (N)

e Position 2: Proton (
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)

Position 3: Aldehyde group (-CHO)

Position 4: Proton (

)

Position 5: Bromine (-Bn)[1][2][3][4][5][6][7]

Position 6: Chlorine (-CI)[3][4][5][8][9]

This specific substitution pattern (5-Br, 6-Cl) creates a unique electronic environment where the
protons at C2 and C4 are magnetically distinct but coupled through a meta-relationship (

).
Mass Spectrometry (MS): The Isotopic Fingerprint

Mass spectrometry provides the most immediate confirmation of the halogenation state. For 5-
Bromo-6-chloronicotinaldehyde (

), the presence of one bromine and one chlorine atom generates a distinct isotopic cluster.

Theoretical Isotope Distribution

e Bromine (

): ~1:1 ratio.

e Chlorine (

): ~3:1 ratio.

This combination results in a characteristic M : M+2 : M+4 pattern with approximate intensities
of3:4:1.
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MS Data Table (EVESI+)

Relative Intensity

lon m/z (Nominal) Composition
(Approx)

Molecular lon (M) 219 75%
M+ 2 221 + 100% (Base Peak)
M+ 4 223 25%
Fragment (M-H) 218/220/222 Loss of Aldehyde H Variable

Loss of Carbon )
Fragment (M-CO) 191/193/195 High

Monoxide

Fragmentation Logic (DOT Visualization)

The following diagram illustrates the primary fragmentation pathway observed in Electron
Impact (El) ionization.

Acylium lon [M-H]+

- He (alpha-cleavage) miz 218/220/222

Molecular lon [M]+
m/z 219/221/223

- CO (decarbonylation)

Pyridine Carbocation [M-CO]J+

Fragmentation p Halogen Radical Loss
m/z 191/193/195

(Bre or Cle)

Click to download full resolution via product page

Caption: Primary fragmentation pathways for 5-Bromo-6-chloronicotinaldehyde under El
conditions.

Infrared Spectroscopy (IR): Functional Group
Validation

IR spectroscopy is the rapid-check method for reaction completion (e.g., oxidation of alcohol to
aldehyde).
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Key Absorption Bands

Wavenumber (

Functional Group

)

Intensity

Assignment

Aldehyde C=0 1700 - 1720

Strong

Carbonyl stretching
vibration. Distinctive
for aldehyde.[9]

Aldehyde C-H 2750 & 2850

Weak

Fermi doublet (C-H
stretch). Critical to
distinguish from

ketones.

Pyridine Ring 1550 - 1590

Medium

C=C/C=Nring

stretching modes.

C-Cl/ C-Br 600 - 800

Medium/Strong

Halogen-Carbon
stretching (Fingerprint

region).

Diagnostic Tip: If the starting material (alcohol) is present, a broad O-H stretch at 3200-3400

will be visible. Pure aldehyde should lack this band.

NMR Spectroscopy: Structural Connectivity

NMR provides the definitive proof of regiochemistry. The 5-Br, 6-Cl substitution pattern leaves

protons only at positions 2 and 4.

Proton NMR () - 400 MHz in or

The spectrum is characterized by two aromatic singlets (showing fine meta-coupling) and one

aldehyde singlet.
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Proton

Shift (

» Ppm)

Coupling (

Multiplicity

, H2)

Assignment
Logic

-CHO

10.0-10.2

Singlet (s) -

Deshielded
aldehyde proton.

H-2

8.8-9.0

Doublet (d)

Most deshielded
aromatic proton.
Adjacentto N
and ortho to
CHO.

H-4

8.4-8.6

Doublet (d)

Deshielded by
CHO and Br.
Meta to H-2.

Note: In lower resolution instruments, H-2 and H-4 may appear as singlets. The coupling is a

long-range meta-coupling (

).
Shift (
Carbon Type Assignment
» PpmM)
C=0 188 - 192 Quaternary Carbonyl carbon.
Alpha to Nitrogen,
C-2 152 - 155 CH _ _
highly deshielded.
C-6 150 - 154 Quaternary Attached to Cl and N.
C-4 138 - 142 CH Beta to Nitrogen.
C-3 130 - 135 Quaternary Attached to CHO.
Attached to Br (Heavy
C-5 120 - 125 Quaternary

atom effect shields C).
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Experimental Protocols

To ensure data integrity ("Trustworthiness"), follow these standardized preparation protocols.
NMR Sample Preparation
e Solvent Selection: Use DMSO-

for highest solubility and resolution of acidic/aldehyde protons.
is acceptable but may require filtration if the compound is not fully soluble.

o Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.

o Reference: Ensure solvent contains TMS (0.00 ppm) or reference residual DMSO peak (2.50
ppm).

e Acquisition: Run at least 16 scans for

to resolve the fine meta-coupling between H2 and H4.

Synthesis & Impurity Workflow

The following diagram outlines the critical path for synthesis and where spectroscopic checks
are mandatory to avoid carryover of the alcohol intermediate.
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[ 5-Bromo-6-chloronicotinic Acid j

Reduction
(BH3 or mixed anhydride/NaBH4)

'

Intermediate:
5-Bromo-6-chloropyridin-3-yl-methanol

/

Oxidation
(MnO2 or Swern)

Target:
5-Bromo-6-chloronicotinaldehyde

QC Check:
IR (No OH), 1H NMR (CHO peak)

Click to download full resolution via product page

Caption: Synthesis workflow highlighting the critical oxidation step where spectroscopic
validation is required.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1290164+#spectroscopic-data-nmr-ir-
mass-spec-for-5-bromo-6-chloronicotinaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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